molecular formula C16H9ClFN3S B15214185 6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile CAS No. 928779-57-1

6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile

Katalognummer: B15214185
CAS-Nummer: 928779-57-1
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: AVBUXDCKDBRHLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl thioether, and a carbonitrile group attached to the quinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thioether Group: The chloro-fluorophenyl thioether group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 3-chloro-4-fluorothiophenol in the presence of a base such as potassium carbonate.

    Amination and Cyanation: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source. The carbonitrile group can be introduced via a cyanation reaction using a reagent such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a probe to study the interactions of quinoline derivatives with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile
  • 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-quinoline-3-carbonitrile
  • 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-quinoline-3-carboxamide

Uniqueness

6-Amino-4-((3-chloro-4-fluorophenyl)thio)quinoline-3-carbonitrile is unique due to the presence of the thioether group, which can impart different chemical and biological properties compared to its amino and carboxamide analogs. The thioether group can influence the compound’s lipophilicity, reactivity, and ability to interact with biological targets, making it a valuable scaffold for drug development.

Eigenschaften

CAS-Nummer

928779-57-1

Molekularformel

C16H9ClFN3S

Molekulargewicht

329.8 g/mol

IUPAC-Name

6-amino-4-(3-chloro-4-fluorophenyl)sulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C16H9ClFN3S/c17-13-6-11(2-3-14(13)18)22-16-9(7-19)8-21-15-4-1-10(20)5-12(15)16/h1-6,8H,20H2

InChI-Schlüssel

AVBUXDCKDBRHLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(C(=C2C=C1N)SC3=CC(=C(C=C3)F)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.